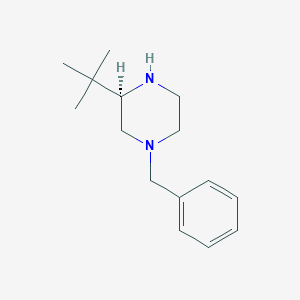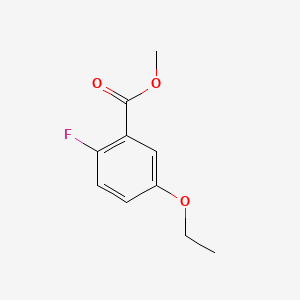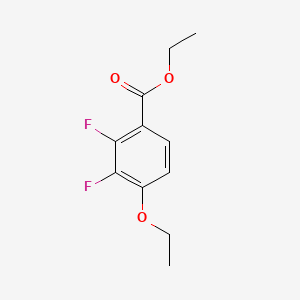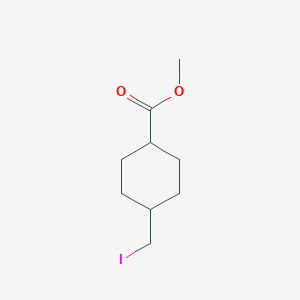
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an iodomethyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Reduction: Lithium aluminum hydride, dry ether, and low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: New compounds with different functional groups replacing the iodomethyl group.
Reduction: Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.
Oxidation: Methyl trans-4-(carboxymethyl)cyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate depends on its specific application. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(bromomethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(chloromethyl)cyclohexane-1-carboxylate
Uniqueness
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing new functional groups.
Propiedades
Fórmula molecular |
C9H15IO2 |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
methyl 4-(iodomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 |
Clave InChI |
TYLYHONKXWQAHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(CC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


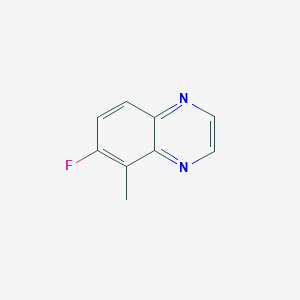
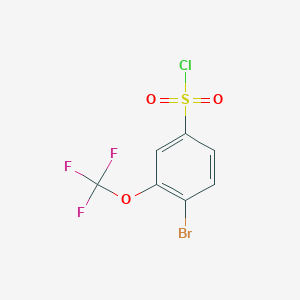
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)


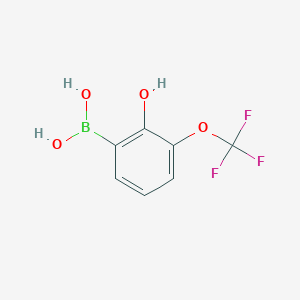


![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
